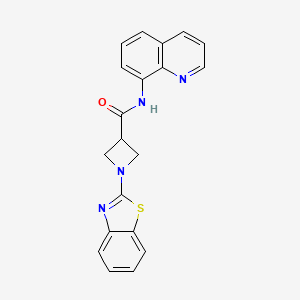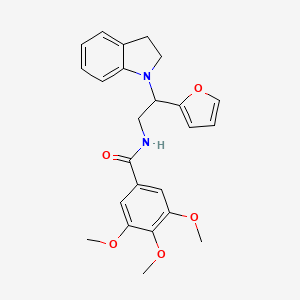
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indoline moiety, and a trimethoxybenzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-furancarboxaldehyde, indoline, and 3,4,5-trimethoxybenzoic acid.
Step 1 Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-furancarboxaldehyde with indoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Step 2 Coupling Reaction: The intermediate is then coupled with 3,4,5-trimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced at various sites, such as the furan ring or the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly the trimethoxybenzamide part.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active agent, particularly in targeting specific enzymes or receptors.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the trimethoxybenzamide moiety may interact with hydrophobic pockets, while the furan and indoline rings may form hydrogen bonds or π-π interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide
- N-(2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
- N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
Uniqueness
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and indoline rings, along with the trimethoxybenzamide moiety, provides a versatile scaffold for further functionalization and optimization in various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-28-21-13-17(14-22(29-2)23(21)30-3)24(27)25-15-19(20-9-6-12-31-20)26-11-10-16-7-4-5-8-18(16)26/h4-9,12-14,19H,10-11,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUAJXOPSREYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
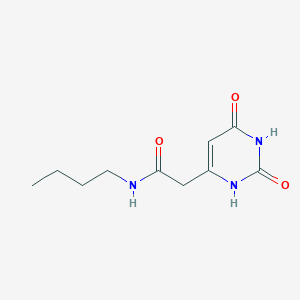

![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B2742936.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B2742938.png)
![N-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2742941.png)
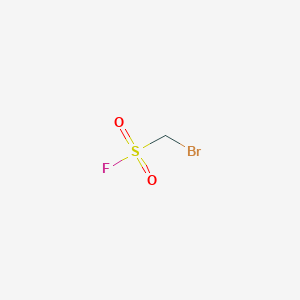
![(3s,4s)-1-{[(1-Cyanocyclohexyl)carbamoyl]methyl}-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)
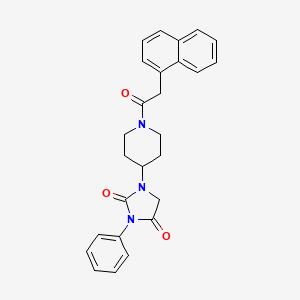
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2742947.png)


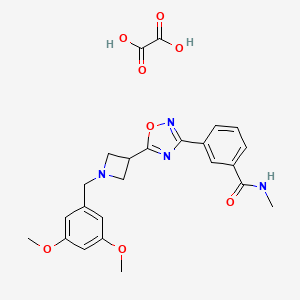
![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)
